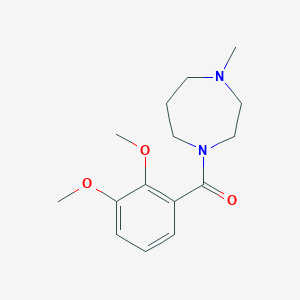![molecular formula C15H21NO B5349782 N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5349782.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide, also known as DMCM, is a chemical compound that has been extensively studied for its ability to modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. DMCM is a cyclopropane derivative that has been synthesized and studied for its potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. In
Wirkmechanismus
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide acts as a modulator of GABA receptors in the central nervous system, which are known to play a key role in the regulation of anxiety and seizure activity. This compound binds to the GABA receptor and enhances the activity of the receptor, resulting in increased inhibition of neuronal activity. This leads to a reduction in anxiety and seizure activity, as well as sedation and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including sedation, analgesia, and anticonvulsant activity. It has also been shown to reduce anxiety and induce muscle relaxation. This compound has been found to have a relatively short half-life, which makes it useful for short-term sedation and anesthesia.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide has a number of advantages for use in lab experiments, including its ability to induce sedation and reduce pain perception, which can be useful for studying the effects of drugs on behavior and physiology. However, this compound has a relatively short half-life, which makes it difficult to use for long-term studies. Additionally, this compound can be difficult to synthesize and requires careful attention to detail and precise control of reaction conditions.
Zukünftige Richtungen
There are a number of future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide, including further studies on its mechanism of action and its potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. Additionally, research could focus on developing more efficient and effective synthesis methods for this compound, as well as exploring its potential use as an anesthetic agent. Further research could also explore the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
Synthesemethoden
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide can be synthesized through a multistep reaction process, which involves the reaction of 2,4-dimethylphenethylamine with cyclopropanecarboxylic acid, followed by the addition of methyl iodide to form the final product. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. It has been shown to modulate the activity of GABA receptors in the central nervous system, which are known to play a key role in the regulation of anxiety and seizure activity. This compound has also been studied for its potential use as an anesthetic agent, due to its ability to induce sedation and reduce pain perception.
Eigenschaften
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-9-5-6-13(10(2)7-9)12(4)16-15(17)14-8-11(14)3/h5-7,11-12,14H,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFJYZDAKPUZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5349711.png)
![3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5349720.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349735.png)
![4-[(5-nitro-2-thienyl)methyl]thiomorpholine](/img/structure/B5349736.png)
![methyl (2R)-(4-hydroxyphenyl)[(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)amino]acetate](/img/structure/B5349742.png)
![(3S*,4R*)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349750.png)
![4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole](/img/structure/B5349758.png)
![(3S*,5R*)-1-(cyclopentylacetyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349762.png)
![4-chloro-N-{3-[N-(3-methyl-4-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5349771.png)
![5-{[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-2-methyl-4(1H)-pyridinone](/img/structure/B5349783.png)

![6-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5349798.png)

![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5349826.png)